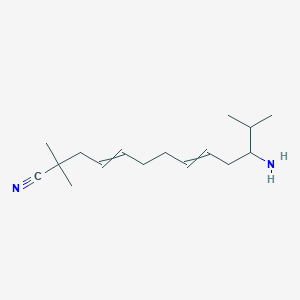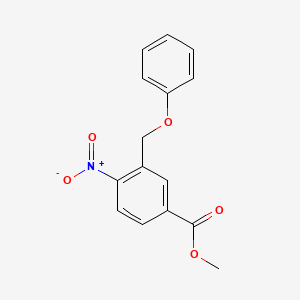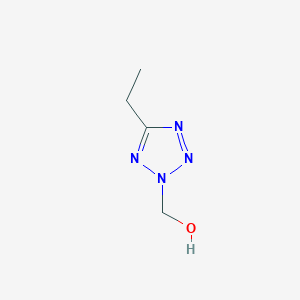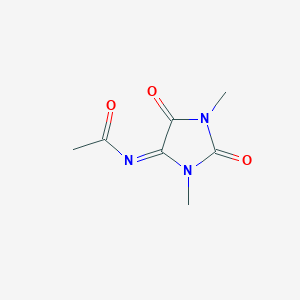
N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide is a chemical compound with a unique structure that includes an imidazolidinone ring. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide typically involves the cyclization of amido-nitriles. One common method is the reaction of 1,3-dimethyl-2-imidazolidinone with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as nickel, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazolidinone derivatives.
Scientific Research Applications
N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide exerts its effects involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-imidazolidinone
- N,N’-Dimethylethyleneurea
- 1,3-Dimethylimidazolidin-2-one
Uniqueness
N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions compared to similar compounds
Properties
CAS No. |
88192-02-3 |
|---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide |
InChI |
InChI=1S/C7H9N3O3/c1-4(11)8-5-6(12)10(3)7(13)9(5)2/h1-3H3 |
InChI Key |
ILGWQZFRFKMEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C(=O)N(C(=O)N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



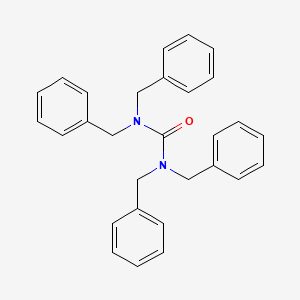


![4-Methylidenespiro[4.11]hexadecan-1-one](/img/structure/B14397112.png)
![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)
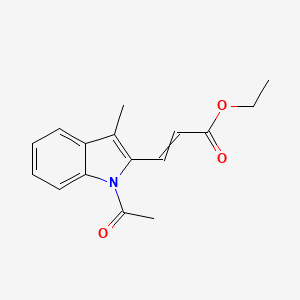
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)

![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)
